molecular formula C19H16N4OS B2444584 2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide CAS No. 2034271-18-4

2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B2444584
CAS No.: 2034271-18-4
M. Wt: 348.42
InChI Key: AEEZKSZCKDCLHT-UHFFFAOYSA-N
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Description

2-methyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)imidazo[1,2-a]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H16N4OS and its molecular weight is 348.42. The purity is usually 95%.
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Mechanism of Action

Target of Action

The compound, 2-methyl-N-{[5-(thiophen-2-yl)pyridin-3-yl]methyl}imidazo[1,2-a]pyridine-3-carboxamide, belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been described as cyclin-dependent kinase (CDK) inhibitors, calcium channel blockers, and GABA A receptor modulators . Therefore, the primary targets of this compound could be these proteins.

Mode of Action

Based on the known activities of imidazo[1,2-a]pyridines, it can be inferred that the compound might interact with its targets (cdks, calcium channels, gaba a receptors) and modulate their functions . This could result in changes in cell cycle regulation, calcium ion transport, or neurotransmission.

Biochemical Pathways

The compound, being a potential CDK inhibitor, calcium channel blocker, and GABA A receptor modulator, could affect several biochemical pathways. It might influence cell cycle regulation, intracellular calcium signaling, and GABAergic neurotransmission . The downstream effects of these interactions could include altered cell proliferation, changes in cellular excitability, and modulation of synaptic transmission.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific interactions with its targets. As a potential CDK inhibitor, it could inhibit cell cycle progression and potentially exert anti-proliferative or cytostatic effects. As a calcium channel blocker, it could alter cellular excitability and various calcium-dependent cellular processes. As a GABA A receptor modulator, it could influence neuronal excitability and synaptic transmission .

Properties

IUPAC Name

2-methyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]imidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4OS/c1-13-18(23-7-3-2-6-17(23)22-13)19(24)21-11-14-9-15(12-20-10-14)16-5-4-8-25-16/h2-10,12H,11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEZKSZCKDCLHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=CC(=CN=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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